N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a heterocyclic compound characterized by a quinazolinone core fused with a [1,3]dioxolo ring system. This compound has drawn interest for its structural complexity, which suggests possible applications in medicinal chemistry, particularly as a protease or kinase inhibitor.
Properties
CAS No. |
688054-24-2 |
|---|---|
Molecular Formula |
C17H20N4O5S |
Molecular Weight |
392.43 |
IUPAC Name |
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27) |
InChI Key |
IGVOGLAICHYSTL-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and findings from relevant research studies.
Basic Characteristics
- Molecular Formula : C21H20N4O5S
- Molecular Weight : 440.48 g/mol
- LogP : 1.0205
- Polar Surface Area : 93.385 Ų
- Hydrogen Bond Acceptors : 10
- Hydrogen Bond Donors : 3
Structural Representation
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the dioxolo and sulfanylidene groups contributes to its chemical reactivity and potential therapeutic applications.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. A study demonstrated that derivatives of quinazolinones showed varying degrees of COX-2 inhibition, suggesting that modifications in structure can enhance anti-inflammatory activity .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound exhibited effective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
Case Studies
-
Study on COX Inhibition :
Compound Inhibition at 20 μM (%) 1a ns 1b 17.4 1c 47.1 Celecoxib 80.1 - Anticancer Activity Assessment :
The biological activity of this compound is likely mediated through several mechanisms:
- COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that it can interfere with the cell cycle, preventing cancer cells from proliferating.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with amide-containing heterocycles, such as those reported in Pharmacopeial Forum (2017) . Below is a comparative analysis of key features:
Structural Similarities and Differences
Key Observations :
- The target compound’s quinazolinone-dioxolo core distinguishes it from the hexanamide-based analogs in , which feature bulky aromatic substituents (e.g., diphenyl groups) and stereochemical complexity .
- The acetamidoethyl side chain in the target compound likely improves aqueous solubility relative to the lipophilic diphenylhexanamide derivatives.
Pharmacological Potential
No direct pharmacological data for the target compound are available in the provided evidence. However, analogs with phenoxyacetamido groups () are often explored for antimicrobial or anti-inflammatory activity due to their ability to interact with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
